molecular formula C11H14ClNOS B11722076 (R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11722076
M. Wt: 243.75 g/mol
InChI Key: YQAZHKMIBKHOJC-OAHLLOKOSA-N
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Description

®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the sulfinamide and the aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific structural features, such as the presence of both a sulfinamide group and a chlorophenyl group.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m1/s1

InChI Key

YQAZHKMIBKHOJC-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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